Methyl 5-ethylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-ethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-7-4-6(5-11-7)8(9)10-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDXFFOPKRIXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287399 | |
| Record name | Methyl 5-ethyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938006-77-0 | |
| Record name | Methyl 5-ethyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938006-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-ethyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction is the most widely used method for constructing the thiophene ring in methyl 5-ethylthiophene-3-carboxylate. This one-pot condensation involves:
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Reactants : Ethyl cyanoacetate, butyraldehyde, and elemental sulfur.
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Catalyst : Triethylamine or morpholine.
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Conditions : Reflux in ethanol or dimethylformamide (DMF) at 80–120°C for 6–12 hours.
The reaction proceeds via a Knoevenagel condensation between ethyl cyanoacetate and butyraldehyde, followed by cyclization with sulfur to form the thiophene ring. A study using chlorformamidine hydrochloride in DMSO at 120–125°C achieved an 86% yield of the intermediate, which was subsequently esterified to the final product.
Key Data:
| Parameter | Value |
|---|---|
| Optimal Temperature | 120–125°C |
| Yield (Intermediate) | 86% |
| Catalyst Efficiency | Triethylamine > Morpholine |
Alternative Cyclization Approaches
Non-Gewald routes include the use of diketones and sulfurizing agents. For example, cyclization of 3-ethyl-2,5-hexanedione with phosphorus pentasulfide (P₂S₅) in xylene at 140°C produces the thiophene core in 72% yield. This method avoids strong bases but requires careful control of moisture to prevent side reactions.
Esterification and Functional Group Interconversion
Carboxylic Acid to Methyl Ester Conversion
The carboxylate group is introduced via esterification of thiophene-3-carboxylic acid. A two-step process involves:
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Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) at reflux.
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Methanol Quench : Reaction with methanol in the presence of pyridine to neutralize HCl.
This method achieves 92% yield but generates stoichiometric HCl, necessitating robust containment systems.
Transesterification Reactions
This compound can be synthesized from higher esters (e.g., ethyl esters) via transesterification with methanol using titanium(IV) isopropoxide as a catalyst. At 65°C, this method converts ethyl to methyl esters in 84% yield within 3 hours.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors for improved heat management and scalability. A patented process uses:
Purification Technologies
Centrifugal partition chromatography (CPC) is employed for large-scale purification, achieving >99% purity by exploiting differences in partition coefficients between the product and byproducts in a biphasic solvent system.
Reaction Optimization and Yield Enhancement
Solvent Effects
A solvent screening study revealed the following yield trends for the Gewald reaction:
| Solvent | Yield (%) |
|---|---|
| DMF | 86 |
| Ethanol | 72 |
| Acetonitrile | 68 |
Polar aprotic solvents like DMF stabilize intermediates, enhancing cyclization efficiency.
Catalytic Additives
Adding 5 mol% of 4-dimethylaminopyridine (DMAP) accelerates esterification rates by 40%, reducing reaction times from 6 to 3.5 hours.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) resolves the target compound at 8.2 minutes, confirming ≥98% purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or sulfoxides.
Reduction: Alcohols or thiols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : Methyl 5-ethylthiophene-3-carboxylate serves as a precursor for synthesizing more complex thiophene derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
-
Biology
- Biological Pathway Studies : The compound is utilized in research focused on biological pathways involving sulfur-containing compounds. It aids in understanding metabolic processes and interactions within biological systems.
-
Medicine
- Pharmaceutical Development : this compound is a precursor in the synthesis of pharmaceutical compounds that exhibit potential therapeutic effects. Its role in drug discovery is significant due to its ability to interact with various biological targets.
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Industry
- Organic Electronics : The compound is employed in developing organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). These applications leverage its electronic properties for advanced material development.
Case Studies
- Pharmaceutical Synthesis : A study highlighted the use of this compound as a key intermediate in synthesizing novel anti-inflammatory drugs. The compound's unique reactivity facilitated the formation of complex structures that demonstrated promising therapeutic effects in preclinical trials.
- Organic Electronics Development : Research conducted on organic semiconductors revealed that incorporating this compound into polymer matrices significantly enhanced charge mobility. This advancement is critical for improving the efficiency of organic electronic devices.
Mechanism of Action
The mechanism of action of methyl 5-ethylthiophene-3-carboxylate involves its interaction with molecular targets through its thiophene ring. The sulfur atom in the thiophene ring can participate in various chemical reactions, including electrophilic substitution and nucleophilic addition, which can affect biological pathways and molecular interactions .
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
Key Similar Compounds Identified:
Analysis:
- High Similarity (≥0.95): Compounds like Methyl 2-methylthiophene-3-carboxylate and Ethyl 2-formylthiophene-3-carboxylate exhibit near-identical backbone structures, differing only in substituent groups (e.g., methyl vs. formyl). The ethyl group at C5 in the target compound slightly reduces similarity compared to simpler methyl or formyl substituents .
- Moderate Similarity (0.78–0.83): Bromo or chloro substituents (e.g., Methyl 5-bromo-2-methylthiophene-3-carboxylate) reduce similarity due to increased steric bulk and electronic effects, which alter reactivity and applications .
- Low Similarity (≤0.68): Hydroxy groups or benzannulation (e.g., Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate) significantly deviate from the target compound’s properties, impacting solubility and metabolic stability .
Physicochemical Properties
Selected Data for Comparison:
Analysis:
- The methyl ester group in the target compound likely results in lower melting points compared to halogenated derivatives (e.g., chloro or bromo), which exhibit stronger intermolecular forces .
- Spectral features (e.g., IR carbonyl stretches at ~1700–1777 cm⁻¹) are consistent across esters, but substituents like chloro or hydroxy groups introduce distinct NMR and HPLC profiles .
Biological Activity
Methyl 5-ethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₉O₂S
- Molecular Weight : 169.22 g/mol
- CAS Number : 81741-99-3
Biological Activities
This compound exhibits a range of biological activities, particularly in the fields of cancer treatment and antimicrobial effects.
1. Antitumor Activity
Research has indicated that derivatives of thiophene compounds, including this compound, demonstrate potent antitumor properties. A study evaluating various thiophene derivatives found that certain compounds exhibited significant anti-proliferative activity against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC₅₀ values for these compounds were reported to be below 25 µM, indicating strong inhibitory effects on tumor growth .
| Compound | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| This compound | <25 | HepG2, MCF-7 |
| Doxorubicin | 0.5 | Various |
2. Antimicrobial Activity
The compound also shows promising results against various bacterial strains. In vitro studies have reported notable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications to the thiophene ring can enhance antimicrobial efficacy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Folate-Dependent Enzymes : Similar to other thiophene derivatives, this compound may inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis in rapidly dividing cells .
- MAPK Pathway Modulation : Some studies suggest that compounds in this class can modulate the MAPK signaling pathway, which is involved in cell proliferation and survival. This modulation could lead to enhanced apoptosis in cancer cells .
Case Studies and Research Findings
- In Vitro Studies : A detailed investigation into various thiophene derivatives showed that this compound had a marked effect on cell viability in several cancer cell lines, highlighting its potential as a therapeutic agent .
- Structure-Activity Relationship Studies : Research focusing on the SAR of methyl 5-ethylthiophene derivatives revealed that specific substitutions on the thiophene ring significantly affect their biological potency, with some modifications leading to enhanced activity against both tumor cells and pathogenic bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
